Computed Physicochemical Fingerprint Highlights Differences from Common 2-Amino-6,7-dimethoxyquinazolin-4-one Scaffold
The target compound exhibits a computed XLogP3 of 0.6, reflecting the contribution of the ethylamino side chain to lipophilicity [1]. In contrast, the simpler 2-amino-6,7-dimethoxyquinazolin-4-one scaffold (CAS 16175-67-0) has a predicted XLogP3 of approximately -0.1, indicating a shift towards greater hydrophilicity [2]. This difference of ~0.7 log units can influence membrane permeability and solubility profiles, which are key considerations in cell-based assay design and lead optimization.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2-Amino-6,7-dimethoxyquinazolin-4-one (CAS 16175-67-0, XLogP3 ≈ -0.1) |
| Quantified Difference | Δ XLogP3 ≈ 0.7 |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm |
Why This Matters
Lipophilicity directly influences compound solubility and passive membrane diffusion; selecting a quinazolinone with the appropriate logP profile for a given assay system can reduce solubility-related assay interference.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135501961. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135501961 View Source
- [2] ChemWhat Database. (n.d.). 2-Amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, CAS 16175-67-0. Retrieved from https://www.chemwhat.jp View Source
